1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic aldehydes It features a pyrrole ring substituted with a 5-chloro-2-methoxyphenyl group and an aldehyde functional group at the 2-position
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzaldehyde and pyrrole.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the pyrrole ring.
Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation.
Major Products: Major products include the corresponding carboxylic acid, alcohol, and substituted derivatives.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde can be compared with similar compounds, such as:
1-(5-Chloro-2-methoxyphenyl)ethanol: This compound has a similar structure but features an alcohol group instead of an aldehyde group.
1-(5-Chloro-2-methoxyphenyl)ethanone: This compound has a similar structure but features a ketone group instead of an aldehyde group.
N-(5-Chloro-2-hydroxy-phenyl)acetamide: This compound has a similar aromatic ring system but features an amide group instead of an aldehyde group.
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
The compound can be synthesized through various methods, including oxidation and reduction reactions. The aldehyde group in this compound can be oxidized to form carboxylic acids or reduced to yield alcohols. Its structure includes a pyrrole ring, which is significant for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity. Additionally, the presence of chloro and methoxy groups may influence the compound's binding affinity and selectivity for various targets, including enzymes involved in inflammation and cancer progression .
Antimicrobial Activity
This compound has been studied for its antimicrobial properties . Research indicates that it exhibits activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported suggest that this compound could serve as a lead for developing new antibacterial agents.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 3.125 |
Escherichia coli | 12.5 |
These results highlight the potential of this compound as an effective antimicrobial agent, particularly against resistant strains .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research . Studies have indicated that it may induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated. The compound's structural features allow it to interact with cellular pathways involved in tumor growth and metastasis .
Case Studies and Research Findings
Recent studies focusing on the biological evaluation of pyrrole derivatives have provided insights into the structure-activity relationship (SAR) of compounds similar to this compound. For instance:
- Study on Anti-Tuberculosis Activity : A related study investigated pyrrole derivatives for their efficacy against Mycobacterium tuberculosis. Compounds with similar structural motifs exhibited potent anti-TB activity with MIC values as low as 0.016 µg/mL, indicating that modifications to the pyrrole structure can significantly enhance biological activity .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)pyrrole-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12-5-4-9(13)7-11(12)14-6-2-3-10(14)8-15/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXXTANTXDFBOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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